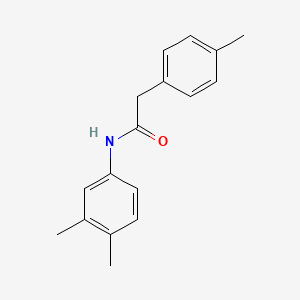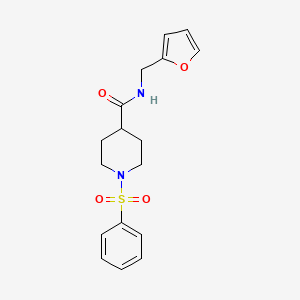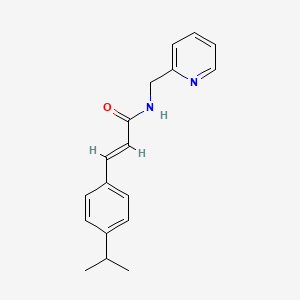
N-(3,4-dimethylphenyl)-2-(4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-2-(4-methylphenyl)acetamide, also known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 277.36 g/mol.
Mécanisme D'action
The mechanism of action of N-(3,4-dimethylphenyl)-2-(4-methylphenyl)acetamide is not fully understood, but it is believed to act on the central nervous system by inhibiting the production of prostaglandins and other inflammatory mediators. It has also been shown to modulate the activity of ion channels and neurotransmitters in the brain.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-2-(4-methylphenyl)acetamide has been shown to have various biochemical and physiological effects depending on the dose and route of administration. In animal studies, N-(3,4-dimethylphenyl)-2-(4-methylphenyl)acetamide has been shown to reduce pain and inflammation without causing significant side effects. It has also been shown to have a mild sedative effect and can reduce fever.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3,4-dimethylphenyl)-2-(4-methylphenyl)acetamide in lab experiments is its relatively low toxicity and high solubility in organic solvents. It is also readily available and relatively inexpensive. However, one limitation of using N-(3,4-dimethylphenyl)-2-(4-methylphenyl)acetamide is its limited water solubility, which can make it difficult to use in aqueous systems.
Orientations Futures
There are several future directions for research involving N-(3,4-dimethylphenyl)-2-(4-methylphenyl)acetamide. One area of interest is the development of new pharmaceuticals based on N-(3,4-dimethylphenyl)-2-(4-methylphenyl)acetamide for the treatment of pain, inflammation, and neurological disorders. Another area of research is the use of N-(3,4-dimethylphenyl)-2-(4-methylphenyl)acetamide as a plant growth regulator and insecticide in agriculture. Additionally, there is potential for the development of new materials and polymers based on N-(3,4-dimethylphenyl)-2-(4-methylphenyl)acetamide with unique properties and applications.
Méthodes De Synthèse
The synthesis of N-(3,4-dimethylphenyl)-2-(4-methylphenyl)acetamide involves a multi-step process that requires the use of various reagents and solvents. The first step involves the alkylation of 3,4-dimethylphenol with 4-methylbenzyl chloride in the presence of a strong base such as potassium carbonate. The resulting product is then subjected to an acetylation reaction using acetic anhydride and a catalyst such as pyridine. The final product, N-(3,4-dimethylphenyl)-2-(4-methylphenyl)acetamide, is obtained by crystallization from a suitable solvent such as ethanol.
Applications De Recherche Scientifique
N-(3,4-dimethylphenyl)-2-(4-methylphenyl)acetamide has been extensively studied for its potential applications in various fields such as pharmaceuticals, agriculture, and materials science. In the pharmaceutical industry, N-(3,4-dimethylphenyl)-2-(4-methylphenyl)acetamide has been shown to possess analgesic, anti-inflammatory, and antipyretic properties. It has also been investigated for its potential use in the treatment of cancer and neurological disorders.
In the agricultural industry, N-(3,4-dimethylphenyl)-2-(4-methylphenyl)acetamide has been used as a plant growth regulator to promote root growth and increase crop yield. It has also been shown to have insecticidal properties against various pests.
In the field of materials science, N-(3,4-dimethylphenyl)-2-(4-methylphenyl)acetamide has been used as a building block for the synthesis of various polymers and materials with unique properties such as high thermal stability and conductivity.
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-12-4-7-15(8-5-12)11-17(19)18-16-9-6-13(2)14(3)10-16/h4-10H,11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVFVMNMWSVRBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-2-(4-methylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(5-isopropyl-2-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5888094.png)
![N-(2-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5888095.png)

![(4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5888108.png)


![1,3-dichloro-2-[(4-ethoxyphenoxy)methyl]benzene](/img/structure/B5888131.png)
![nicotinaldehyde [4-(3-pyridinyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5888136.png)
![ethyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5888138.png)
![4-isopropoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5888143.png)

![N-(3-acetylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5888165.png)
![N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5888179.png)
